4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-9(17-2)4-6-10/h3-6H,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSXZFGMQBPXEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate. This intermediate is usually generated in situ from an aldoxime and a chlorinating agent such as N-chlorosuccinimide (NCS).
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting a methoxyphenol with an appropriate leaving group, such as a halide, under basic conditions.
Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by treating the intermediate compound with carbon dioxide under high pressure and temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity is common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is unique due to its specific combination of functional groups and the presence of the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and biological activity, which can be leveraged in the development of new materials and therapeutic agents.
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-[(4-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid?
Methodological Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Construct the isoxazole core via cyclization of hydroxylamine derivatives with β-keto esters or nitrile oxides. For example, 5-methylisoxazole-3-carboxylic acid derivatives are synthesized using esterification or coupling reactions .
- Step 2: Introduce the 4-methoxyphenoxymethyl group via nucleophilic substitution or Mitsunobu coupling. Ethyl esters (e.g., ethyl 5-(4-methoxyphenyl)isoxazole-4-carboxylate analogs) are common intermediates .
- Step 3: Hydrolyze the ester to the carboxylic acid using alkaline conditions (e.g., NaOH/EtOH).
Key Considerations:
- Monitor reaction progress with TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: hexane/EtOAc).
- Confirm regioselectivity using H NMR (e.g., coupling constants for isoxazole protons) .
Basic: What safety protocols and storage conditions are critical for handling this compound?
Methodological Answer:
- Storage:
- Handling:
- Emergency Measures:
Advanced: How can computational chemistry optimize the synthesis route?
Methodological Answer:
- Reaction Path Search:
Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for key steps like cyclization or coupling . - Machine Learning:
Train models on existing reaction data (e.g., yields, solvent effects) to predict optimal conditions (temperature, catalyst loading) . - Case Study:
ICReDD’s approach combines computational screening with experimental validation, reducing trial-and-error cycles by 50% for similar heterocycles .
Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
- HRMS Validation:
Compare experimental high-resolution mass spectrometry (HRMS) data with theoretical values (e.g., CHNO requires m/z 263.0794) . - NMR Analysis:
Use 2D techniques (COSY, HSQC) to assign ambiguous signals. For example, distinguish methoxy (δ 3.7–3.9 ppm) from isoxazole protons (δ 6.2–6.5 ppm) . - Elemental Analysis:
Address purity issues (e.g., residual solvents) by repeating recrystallization (solvent: EtOAc/hexane) .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC:
Use a C18 column (mobile phase: 0.1% TFA in HO/MeCN) to detect impurities (<0.5% area). - Melting Point:
Compare experimental mp (e.g., 182–183°C for analogs) with literature values to assess crystallinity . - FT-IR:
Confirm functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid) .
Advanced: What are the challenges in establishing structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Pharmacophore Mapping:
Use molecular docking to identify critical interactions (e.g., hydrogen bonding via the carboxylic acid group) with target enzymes . - Derivatization:
Synthesize analogs (e.g., methyl esters, amides) to test bioactivity variations. For example, 5-methylisoxazole-3-carbohydrazide derivatives show enhanced enzyme inhibition . - Data Contradictions:
Address conflicting bioassay results by standardizing assay conditions (e.g., pH, temperature) and validating with orthogonal methods (e.g., SPR vs. fluorescence assays).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
